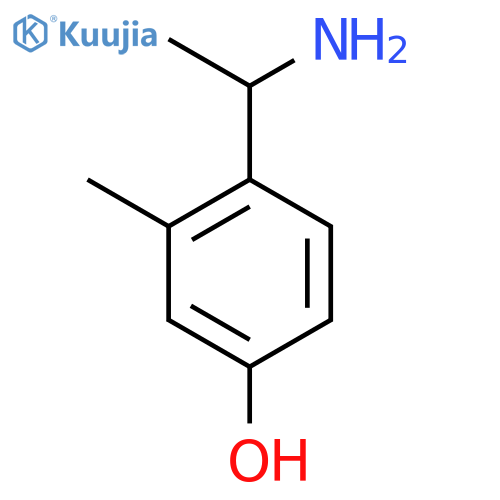Cas no 1270397-24-4 (4-(1-AMINOETHYL)-3-METHYLPHENOL)

1270397-24-4 structure
商品名:4-(1-AMINOETHYL)-3-METHYLPHENOL
4-(1-AMINOETHYL)-3-METHYLPHENOL 化学的及び物理的性質
名前と識別子
-
- 4-(1-AMINOETHYL)-3-METHYLPHENOL
- Phenol, 4-(1-aminoethyl)-3-methyl-
- EN300-6770773
- AKOS006343846
- 1270397-24-4
-
- インチ: 1S/C9H13NO/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,7,11H,10H2,1-2H3
- InChIKey: MKMAFRVENQCIIG-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(=C(C)C=1)C(C)N
計算された属性
- せいみつぶんしりょう: 151.099714038g/mol
- どういたいしつりょう: 151.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- 密度みつど: 1.069±0.06 g/cm3(Predicted)
- ふってん: 274.4±25.0 °C(Predicted)
- 酸性度係数(pKa): 10.36±0.31(Predicted)
4-(1-AMINOETHYL)-3-METHYLPHENOL 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6770773-10.0g |
4-(1-aminoethyl)-3-methylphenol |
1270397-24-4 | 95.0% | 10.0g |
$2823.0 | 2025-03-12 | |
| Enamine | EN300-6770773-2.5g |
4-(1-aminoethyl)-3-methylphenol |
1270397-24-4 | 95.0% | 2.5g |
$1287.0 | 2025-03-12 | |
| Enamine | EN300-6770773-0.05g |
4-(1-aminoethyl)-3-methylphenol |
1270397-24-4 | 95.0% | 0.05g |
$551.0 | 2025-03-12 | |
| Enamine | EN300-6770773-0.5g |
4-(1-aminoethyl)-3-methylphenol |
1270397-24-4 | 95.0% | 0.5g |
$630.0 | 2025-03-12 | |
| Enamine | EN300-6770773-5.0g |
4-(1-aminoethyl)-3-methylphenol |
1270397-24-4 | 95.0% | 5.0g |
$1903.0 | 2025-03-12 | |
| Enamine | EN300-6770773-0.25g |
4-(1-aminoethyl)-3-methylphenol |
1270397-24-4 | 95.0% | 0.25g |
$604.0 | 2025-03-12 | |
| Enamine | EN300-6770773-0.1g |
4-(1-aminoethyl)-3-methylphenol |
1270397-24-4 | 95.0% | 0.1g |
$578.0 | 2025-03-12 | |
| Enamine | EN300-6770773-1.0g |
4-(1-aminoethyl)-3-methylphenol |
1270397-24-4 | 95.0% | 1.0g |
$656.0 | 2025-03-12 |
4-(1-AMINOETHYL)-3-METHYLPHENOL 関連文献
-
1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
1270397-24-4 (4-(1-AMINOETHYL)-3-METHYLPHENOL) 関連製品
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 4770-00-7(3-cyano-4-nitroindole)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
